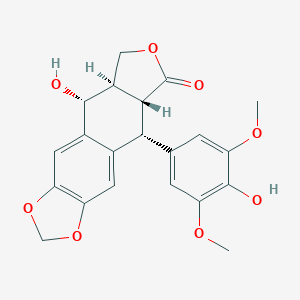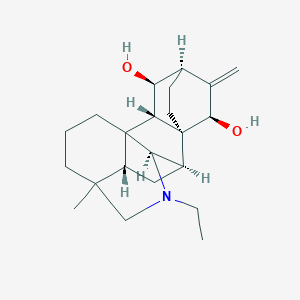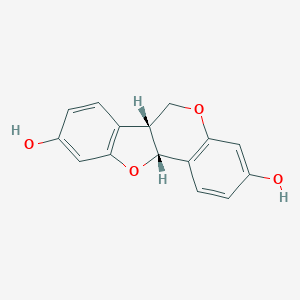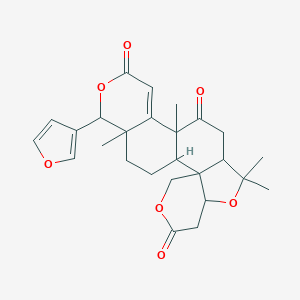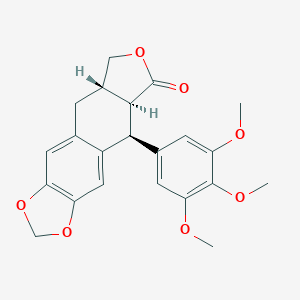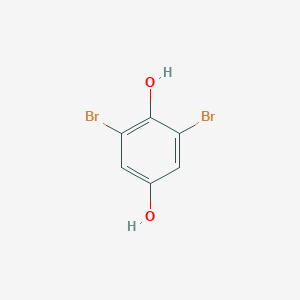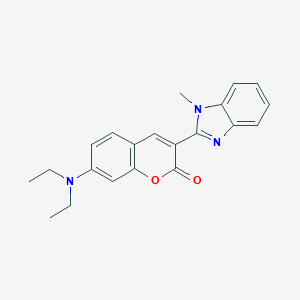
Coumarin 30
概要
説明
Coumarin 30 (C30) is a laser dye that has a fluorescence yield that tends to unity, which can be potentially used in optical communications and sensors . It is highly stable on the spin coating and shows high quantum efficiency upon low concentration doping .
Synthesis Analysis
Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas . Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .
Molecular Structure Analysis
The structural analysis revealed that the coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .
Chemical Reactions Analysis
Coumarin and its derivatives have been shown to possess a variety of biological activities, including anti-HIV, anti-oxidant, anti-fungal, antihelmintic, and antibacterial properties . They are used in food and cosmetic industries as additive and also found applications as insecticides, optical brighteners, fluorescent and laser dyes .
Physical And Chemical Properties Analysis
The photophysical properties of the coumarin-fused-coumarins reveal that these compounds possess an absorption maximum in the visible region, particularly at 450 nm and a fluorescent maximum in the range of 400–500 nm with a large molar extinction co-efficient in the range of 1 × 10 4 .
科学的研究の応用
Fluorescent Chemosensors
Coumarin 30 is widely used in the development of fluorescent chemosensors. These are crucial for molecular imaging, analytical chemistry, bioorganic studies, and materials chemistry. They enable fluorescent labeling of biomolecules, detection of metal ions, microenvironment polarity, and pH levels .
Immunomodulation
Research suggests that Coumarin 30 may act as an immunomodulator, influencing the immune system in various ways which could be beneficial in treating diseases or in vaccine development .
Cancer Therapy
Coumarin compounds have been studied for their antiproliferative properties against various cancer cell lines, including cervical carcinoma (HeLa), human liver carcinoma (HepG2), and breast cancer (MCF-7), indicating potential applications in cancer therapy .
Medicinal Chemistry
The unique structure of Coumarin 30 allows it to bind to various targets, making it useful in medicinal chemistry for treating neurodegenerative diseases, cancer, inflammation, and more through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Fluorescent Probes
Coumarin derivatives serve as fluorescent probes in detecting metal ions, environmental polarity, and disease-related active small molecules in vivo. They are particularly useful in biological research and diagnostics .
作用機序
Target of Action
Coumarin primarily targets the Cytochrome P450 2A6 enzyme in humans . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics . In addition, coumarin has been identified as a promising pharmacophore for the development of novel anticancer drugs .
Mode of Action
Coumarin inhibits the synthesis of vitamin K , a key component in blood clotting . It interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the active form of the GPIIb/IIIa complex on the membrane of platelets, thus preventing platelet aggregation .
Biochemical Pathways
Coumarin affects the phenylpropanoid pathway in plants . It is involved in the ortho-hydroxylation of hydroxycinnamic acids, a pivotal step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins . Multiple P450 enzymes are also involved in furanocoumarin synthesis, a major class of phytoalexins derived from umbelliferone .
Pharmacokinetics
It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
The molecular and cellular effects of coumarin’s action are diverse. It has been found to have anticoagulant effects due to its inhibition of vitamin K synthesis . Additionally, coumarin derivatives have shown potential as anticancer agents . For instance, they have been found to exhibit remarkable antimitotic effects against certain cancer cell lines .
Action Environment
The action, efficacy, and stability of coumarin can be influenced by various environmental factors. For instance, its fluorescence behavior upon excitation with ultraviolet (UV) light makes it a versatile fluorophore with wide-ranging applications in science and technology . This property allows coumarin to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Safety and Hazards
High doses of coumarin consumption have been associated with a range of adverse side effects, including liver damage and impaired cognitive development . Plus, it may also promote tumor formation and could cause short-term side effects like nausea, diarrhea, and headaches, according to animal models, case reports, and human studies .
将来の方向性
特性
IUPAC Name |
7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFUMWVJJNDGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068272 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [MSDSonline] | |
| Record name | Coumarin 30 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2184 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Coumarin 30 | |
CAS RN |
41044-12-6 | |
| Record name | 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41044-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 30 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Coumarin 30 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT7C6AR5DD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the peak absorption wavelength of Coumarin 30?
A1: The peak absorption wavelength of Coumarin 30 is typically around 410 nm. []
Q2: How does doping with Fullerene (C60) affect the photoconductive properties of Coumarin 30 films?
A2: Doping Coumarin 30 films with C60 significantly improves their photoconductive properties. This is due to the enhanced dissociation of electron-hole pairs at the Coumarin 30/C60 interface, leading to higher external quantum efficiency. []
Q3: Can Coumarin 30 be used in two-photon fluorescence (TPF) applications?
A3: Yes, Coumarin 30 exhibits two-photon fluorescence. Research shows that optimizing the excitation pulse shape using femtosecond laser pulses can significantly enhance its TPF signal. This has potential applications in fields like bio-imaging. [, ]
Q4: How does Coumarin 30 contribute to the performance of organic solar cells?
A4: While not a primary absorber, Coumarin 30 can be incorporated as a third component in ternary organic solar cells. Research has shown that specific Coumarin derivatives like Coumarin 7, when added to a PTB7-Th:ITIC system, can enhance power conversion efficiency by facilitating charge transfer and optimizing the morphology of the photoactive layer. []
Q5: What causes the change in the gain spectrum of Coumarin 30 when used in a dye mixture with Rhodamine 6G?
A5: The shift in the gain spectrum peak in Coumarin 30 and Rhodamine 6G mixtures is attributed to energy transfer between the dyes. This energy transfer primarily occurs through a radiative mechanism, leading to a change in the effective fluorescence lifetime of Coumarin 30. []
Q6: Has Coumarin 30 been used in laser applications?
A6: Yes, Coumarin 30 has been successfully utilized in various laser applications. For instance, it has been employed in a dye laser amplifier where its output polarization is influenced by both the Kerr effect of the solvent and the anisotropic orientation of excited Coumarin 30 molecules. [] It has also shown lasing capabilities in optically pumped, vacuum-deposited amorphous thin films, exhibiting low lasing thresholds and high differential quantum efficiencies. []
Q7: Can Coumarin 30 be used as a sensitizer in photoconducting polymers?
A7: Research indicates that Coumarin 30 can act as a sensitizer in soluble photoconducting polyimides (PIs). The efficiency of this sensitization, as well as the fluorescence quenching observed, is dependent on the type and strength of electron donor-acceptor interactions within these polymers. []
Q8: How does the aggregation of Coumarin 30 in water affect its properties?
A8: Coumarin 30 tends to self-aggregate in water, forming H-type aggregates. This aggregation leads to changes in the absorption and fluorescence properties of the dye. Studies have shown that β-cyclodextrin can encapsulate Coumarin 30 monomers, effectively modulating the aggregation process. []
Q9: How does ionic strength affect the aggregation of Coumarin 30 in an aqueous environment?
A9: Increasing the ionic strength of an aqueous solution by adding soluble salts accelerates the aggregation of Coumarin 30. This effect is primarily attributed to the “primary kinetic salt effect” rather than the “salting-out effect.” []
Q10: What is the impact of solvent polarity on the photophysical properties of Coumarin 30?
A10: Coumarin 30 displays solvent-dependent photophysical properties. Studies have shown that in high-polarity protic solvents, excited Coumarin 30 undergoes a nonradiative deexcitation pathway involving a twisted intramolecular charge transfer (TICT) state. This contrasts with its behavior in aprotic solvents, where TICT state formation is less prominent. [, ]
Q11: How does the rotational diffusion of Coumarin 30 compare in different solvents?
A11: Research indicates that the rotational diffusion of Coumarin 30 is influenced by the solvent environment. Studies comparing its behavior in alkane and alcohol solvents demonstrate that Coumarin 30 rotates faster in alkanes than in alcohols. This difference is attributed to variations in the friction experienced by the dye molecule in each solvent type. [, , ]
Q12: Can you elaborate on the impact of hydrogen bonding on the photophysical properties of Coumarin 30?
A12: Hydrogen bonding plays a significant role in the photophysical behavior of Coumarin 30. In protic solvents, intermolecular hydrogen bonding between the dye and solvent molecules influences its fluorescence quantum yield and lifetime. [, ] Furthermore, the presence of an intramolecular hydrogen bond within the Coumarin 7 molecule, a close derivative of Coumarin 30, has been shown to affect the formation of its TICT state. []
Q13: How does temperature affect the fluorescence lifetime of Coumarin 30?
A13: Temperature variations can impact the fluorescence lifetime of Coumarin 30. For example, in ethanol solution, the fluorescence lifetime of Coumarin 30, when excited at 400 nm, has been measured to be (1.9 ± 0.3) ns using femtosecond laser pulses. [] These measurements, typically performed using techniques like time-correlated single photon counting or femtosecond pump-probe, provide insights into the excited state dynamics of the dye.
Q14: How can Coumarin 30 be utilized in the fabrication of metal nanoparticle-polymer nanocomposites?
A14: Coumarin 30 has demonstrated utility in the fabrication of metal nanoparticle–polymer nanocomposites using two-photon polymerization (2PP). Its role as a photosensitive dye is particularly useful in the in situ formation of silver nanoparticles (AgNPs) within the polymer matrix. The addition of Coumarin 30 improves both the reduction of silver ions and the overall distribution of AgNPs within the composite material. []
Q15: Can Coumarin 30 be used to create optical phantoms that mimic tissue properties?
A15: Yes, Coumarin 30 is a suitable fluorophore for creating optical phantoms that simulate the optical properties of biological tissues. These phantoms are often composed of an agarose-based matrix incorporating scatterers like silicon dioxide and Intralipid, absorbers like ink and blood, and fluorophores such as Coumarin 30 to mimic tissue autofluorescence. Such phantoms find applications in research areas like photodynamic therapy development and fluorescence spectroscopy. [, , ]
Q16: How is Coumarin 30 used to study interfaces in polymer nanocomposites?
A16: Coumarin 30 plays a crucial role in a technique that utilizes Förster resonance energy transfer (FRET) to analyze interfaces within polymer nanocomposites. In a model system, nanofibrillated cellulose labeled with a fluorescent dye is dispersed into polyethylene doped with Coumarin 30. By monitoring the FRET between the two dyes, researchers can assess the extent of interface formation and the homogeneity of the composite material. This method provides valuable insights into the nanoscale structure of such composites and how processing affects their properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




